1-(2-Bromothiophen-3-yl)ethanol
Description
1-(2-Bromothiophen-3-yl)ethanol is a brominated thiophene derivative with an ethanol (-CH₂CH₂OH) substituent at the 3-position of the thiophene ring. Thiophene derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and versatility in functionalization . The bromine atom at the 2-position enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethanol group offers a site for further derivatization, such as esterification or oxidation to ketones .
Properties
Molecular Formula |
C6H7BrOS |
|---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
1-(2-bromothiophen-3-yl)ethanol |
InChI |
InChI=1S/C6H7BrOS/c1-4(8)5-2-3-9-6(5)7/h2-4,8H,1H3 |
InChI Key |
CIWMDDFULBAXQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(SC=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(2-Bromothiophen-3-yl)ethanol with structurally related compounds, focusing on molecular properties, reactivity, and applications:
Key Comparisons:
Structural and Electronic Differences: Thiophene vs. Benzothiophene/Phenyl: Thiophene-based compounds exhibit higher electron-richness compared to phenyl analogs, enhancing reactivity in electrophilic substitutions. Benzothiophene derivatives (e.g., 2-(1-benzothiophen-3-yl)ethanol) show increased aromatic stability but reduced solubility . Ethanol vs. Methanol: The longer carbon chain in ethanol derivatives improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methanol analogs, which may exhibit higher volatility .
Reactivity: The bromine atom in this compound facilitates cross-coupling reactions (e.g., with Grignard reagents or palladium catalysts), similar to (2-bromothiophen-3-yl)methanol . Ethanol’s hydroxyl group allows for protection/deprotection strategies (e.g., silylation or tosylation), enabling controlled functionalization .
Biological and Material Applications: Thiophene-ethanol hybrids are explored in drug design for their ability to modulate pharmacokinetic properties, such as metabolic stability . Benzothiophene derivatives (e.g., 2-(1-benzothiophen-3-yl)ethanol) are prioritized in materials science for their luminescent properties .
Research Findings and Challenges
- Synthetic Challenges: The ethanol group in this compound may require protection during synthesis to prevent undesired side reactions. highlights the use of low-temperature lithiation (n-BuLi, THF) for thiophene functionalization, a method likely applicable here .
Preparation Methods
Reaction Conditions and Optimization
In a procedure adapted from the bromination of thiophene derivatives, 3-thiopheneethanol undergoes regioselective bromination using N-bromosuccinimide (NBS) in a mixture of sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA) (1:3.3 v/v). The reaction proceeds at room temperature under inert conditions, achieving 62–82% yield after 12–24 hours. The acidic environment enhances electrophilicity of bromine, while the ethanol group’s steric bulk minimizes polysubstitution.
Table 1. Bromination of 3-Thiopheneethanol Using NBS
Protection-Deprotection Strategy
To prevent oxidation of the ethanol group during bromination, a silyl protection strategy is employed. 3-Thiopheneethanol is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in dimethylformamide (DMF), yielding the protected derivative in 89% yield. Subsequent bromination with NBS under standard conditions and deprotection using tetrabutylammonium fluoride (TBAF) affords the target compound with 75% overall yield.
Heck Coupling and Selective Reduction
The Heck reaction, followed by selective reduction, offers a palladium-catalyzed pathway to install the ethanol moiety on pre-brominated thiophene. This method, adapted from a patent synthesizing 2-thiopheneethanol, involves two steps: vinyl group installation and ketone reduction.
Heck Reaction with 2-Bromothiophene
2-Bromothiophene reacts with ethylene glycol vinyl ether under Heck conditions (Pd/C catalyst, 1–1.2 MPa H₂, 45–50°C). The reaction forms a vinyl ether intermediate at C3, which is hydrolyzed in situ to a ketone using aqueous HCl.
Table 2. Heck Reaction Parameters
Ketone Reduction to Ethanol
The ketone intermediate is reduced to this compound using sodium borohydride (NaBH₄) in methanol. This step achieves 93–96% yield, with distillation (108–111°C at 2 kPa) purifying the product.
Alternative Synthetic Routes
Direct Arylation Polymerization (DArP)
Comparative Analysis of Methods
Table 3. Method Comparison
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-(2-Bromothiophen-3-yl)ethanol, and what methodological considerations are crucial for optimizing yield?
- Methodological Answer : A widely used approach involves cross-coupling reactions, such as Suzuki-Miyaura coupling. For example, 2-(2-bromothiophen-3-yl)ethanol can react with arylboronic acids under palladium catalysis to form derivatives (e.g., 2-(2-(3,4-dimethoxyphenyl)thiophen-3-yl)ethanol) . Key considerations include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands.
- Solvent and temperature : Ethanol or THF at reflux (70–80°C).
- Purification : Column chromatography or crystallization from ethanol.
- Yield optimization : Stoichiometric control of boronic acid (1.2–1.5 eq.) and inert atmosphere (N₂/Ar).
Q. How can researchers effectively characterize this compound using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Identify protons adjacent to electronegative groups (e.g., -OH or Br). For example, the ethanol moiety shows a triplet near δ 3.84 ppm (J = 6.6 Hz) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 217.0).
- IR Spectroscopy : Detect O-H stretches (~3300 cm⁻¹) and C-Br bonds (~560 cm⁻¹).
Q. What purification techniques are recommended for this compound to achieve high chemical purity?
- Methodological Answer :
- Crystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate crystalline products .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane).
- Distillation : For liquid derivatives, fractional distillation under reduced pressure minimizes decomposition.
Advanced Research Questions
Q. How can researchers address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound derivatives?
- Methodological Answer :
- Validation : Compare density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G*) with experimental NMR data. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects.
- Dynamic NMR : Use variable-temperature studies to resolve overlapping signals caused by rotamers .
- Crystallographic Validation : Cross-check computational models with X-ray structures to confirm stereoelectronic effects .
Q. What strategies are employed in the stereoselective synthesis of enantiomerically pure this compound derivatives?
- Methodological Answer :
- Chiral Resolution : Use enantiopure boronic acids or chiral auxiliaries (e.g., Evans’ oxazolidinones) in cross-coupling reactions.
- Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation of racemic mixtures (e.g., Candida antarctica lipase B) .
- Analysis : Determine enantiomeric excess (>95% ee) via chiral GC or HPLC with β-cyclodextrin columns .
Q. How is the SHELX software suite utilized in refining the crystal structure of this compound, particularly with challenging data such as twinning or high disorder?
- Methodological Answer :
- Data Handling : Use SHELXD for dual-space structure solution and SHELXL for least-squares refinement. For twinned data, apply the TWIN/BASF commands to model twin domains .
- Disorder Modeling : Split occupancy atoms (e.g., Br or thiophene rings) using PART/SUMP restraints.
- Validation : Check R-factor convergence (R₁ < 0.05) and ADP (anisotropic displacement parameter) consistency.
Data Contradiction Analysis
Q. How should researchers resolve conflicting spectroscopic data (e.g., unexpected coupling constants in ¹H NMR) for this compound derivatives?
- Methodological Answer :
- Variable Solvent Studies : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation effects.
- 2D NMR (COSY, NOESY) : Identify through-space interactions (NOE) or J-coupled networks.
- X-ray Diffraction : Resolve ambiguities by comparing NMR-derived conformers with crystallographic data .
Synthetic Methodology Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
